molecular formula C10H11Cl2NO B3001647 2-chloro-N-[(3-chlorophenyl)methyl]-N-methylacetamide CAS No. 39086-64-1

2-chloro-N-[(3-chlorophenyl)methyl]-N-methylacetamide

Cat. No.: B3001647
CAS No.: 39086-64-1
M. Wt: 232.1
InChI Key: XEOQNIRKKCEMOT-UHFFFAOYSA-N
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Description

2-chloro-N-[(3-chlorophenyl)methyl]-N-methylacetamide is a chemical compound with the molecular formula C10H11Cl2NO. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of two chlorine atoms, a phenyl group, and an acetamide moiety, making it a versatile molecule for different chemical reactions and applications.

Scientific Research Applications

2-chloro-N-[(3-chlorophenyl)methyl]-N-methylacetamide has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and as a reagent in chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[(3-chlorophenyl)methyl]-N-methylacetamide typically involves the reaction of 3-chlorobenzyl chloride with N-methylacetamide in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The general reaction scheme is as follows:

3-chlorobenzyl chloride+N-methylacetamideNaOH, refluxThis compound\text{3-chlorobenzyl chloride} + \text{N-methylacetamide} \xrightarrow{\text{NaOH, reflux}} \text{this compound} 3-chlorobenzyl chloride+N-methylacetamideNaOH, reflux​this compound

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[(3-chlorophenyl)methyl]-N-methylacetamide undergoes several types of chemical reactions, including:

    Nucleophilic substitution: The chlorine atoms in the compound can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation: Reagents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate are commonly used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used under anhydrous conditions to achieve reduction.

Major Products Formed

    Nucleophilic substitution: The major products are substituted derivatives where the chlorine atoms are replaced by the nucleophiles.

    Oxidation: Oxidized derivatives such as N-oxides or hydroxylated compounds.

    Reduction: Reduced forms such as primary or secondary amines.

Mechanism of Action

The mechanism of action of 2-chloro-N-[(3-chlorophenyl)methyl]-N-methylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-(3-chlorophenyl)acetamide
  • 2-chloro-N-(3-methoxyphenyl)acetamide
  • 2-chloro-N-(3-cyanophenyl)acetamide

Uniqueness

2-chloro-N-[(3-chlorophenyl)methyl]-N-methylacetamide is unique due to the presence of both chlorine atoms and the N-methylacetamide moiety, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-chloro-N-[(3-chlorophenyl)methyl]-N-methylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11Cl2NO/c1-13(10(14)6-11)7-8-3-2-4-9(12)5-8/h2-5H,6-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEOQNIRKKCEMOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC(=CC=C1)Cl)C(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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